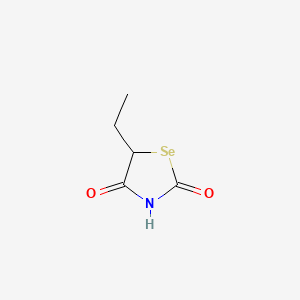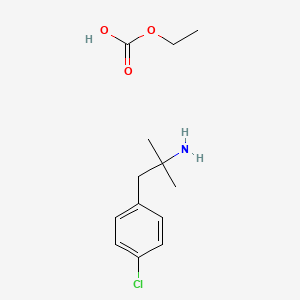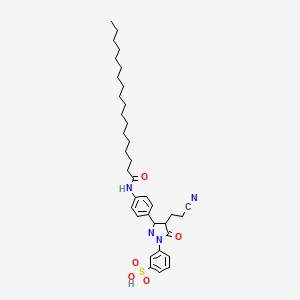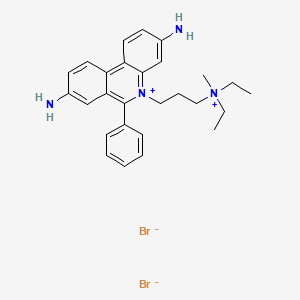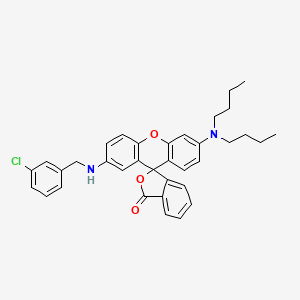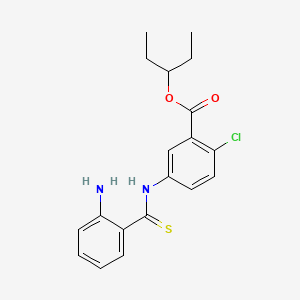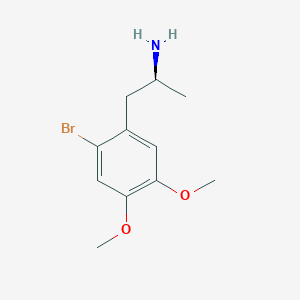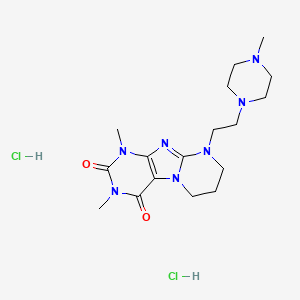
2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C8H8N4O2. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications . This compound is characterized by a pyrido-pyrimidine core structure, which is a fusion of pyridine and pyrimidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method includes the reaction of 2-aminopyridine with formaldehyde and formic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyridopyrimidine structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatographic techniques to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 2-Amino-6-(carboxymethyl)pyrido(3,2-d)pyrimidin-4-ol.
Reduction: this compound.
Substitution: 2-Amino-6-(alkyl or acyl)methyl)pyrido(3,2-d)pyrimidin-4-ol.
Applications De Recherche Scientifique
2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition leads to the disruption of cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Piritrexim: Another DHFR inhibitor with similar anticancer properties.
Palbociclib: A pyridopyrimidine derivative used in the treatment of breast cancer.
Dilmapimod: A pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness: 2-Amino-6-(hydroxymethyl)pyrido(3,2-d)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine .
Propriétés
Numéro CAS |
76807-52-8 |
|---|---|
Formule moléculaire |
C8H8N4O2 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-amino-6-(hydroxymethyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N4O2/c9-8-11-5-2-1-4(3-13)10-6(5)7(14)12-8/h1-2,13H,3H2,(H3,9,11,12,14) |
Clé InChI |
HDQWUUHMACYKBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)NC(=N2)N)N=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



